Phenylbutazone-13C12

Isotopic purity Mass spectrometry Internal standard

Deuterated internal standards exhibit chromatographic retention time shifts that compromise matrix effect correction and introduce quantification bias in LC-MS/MS workflows. Phenylbutazone-13C12 eliminates this limitation through full 13C12 labeling, providing an M+12 mass shift with co-elution behavior identical to the native analyte. • Certified HPLC purity >99.0% & isotopic purity 98.8 atom% 13C • 24-month shelf life at 2-8°C with batch-specific Certificate of Analysis • Suitable for equine doping control, residue monitoring, and regulated bioanalysis per FDA/EMA/ICH M10 guidelines

Molecular Formula C19H20N2O2
Molecular Weight 320.29 g/mol
CAS No. 1325559-13-4
Cat. No. B12057095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylbutazone-13C12
CAS1325559-13-4
Molecular FormulaC19H20N2O2
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,15+1,16+1
InChIKeyVYMDGNCVAMGZFE-ZDLJAUBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylbutazone-13C12 (CAS 1325559-13-4): Stable Isotope-Labeled Analytical Reference Standard for Quantitative Mass Spectrometry


Phenylbutazone-13C12 (CAS 1325559-13-4) is a fully carbon-13 labeled isotopologue of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, wherein all twelve carbon atoms of the two phenyl rings are replaced with the 13C isotope . This stable isotope-labeled reference standard is manufactured for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, enabling accurate quantification of phenylbutazone in biological and environmental matrices through isotope dilution mass spectrometry [1]. The compound is not intended for therapeutic use and is supplied as a neat reference material with full analytical documentation supporting method validation, calibration, and confirmatory analysis .

Why Unlabeled Phenylbutazone or Deuterated Analogs Cannot Substitute for Phenylbutazone-13C12 in Quantitative LC-MS/MS Workflows


Phenylbutazone-13C12 cannot be replaced by unlabeled phenylbutazone (CAS 50-33-9) or deuterium-labeled analogs (e.g., Phenylbutazone-D9, CAS 1189479-75-1) in isotope dilution mass spectrometry applications without compromising quantitative accuracy. Unlabeled phenylbutazone is indistinguishable from endogenous analyte by mass spectrometry and offers no correction for matrix effects or ionization variability . Deuterated internal standards, while commonly employed, exhibit measurable chromatographic retention time shifts relative to the analyte due to the significant mass increase associated with deuterium substitution—a phenomenon that reduces their capacity to compensate for matrix effects and can introduce quantification bias in LC-MS/MS [1]. Furthermore, deuterium labels at carbon centers may undergo hydrogen-deuterium exchange under certain experimental conditions, eroding isotopic purity and further degrading quantitative reliability [2]. Phenylbutazone-13C12, by contrast, provides a stable mass shift (M+12) with chromatographic co-elution behavior virtually identical to the native analyte, making it the superior choice for regulated and high-precision analytical workflows .

Phenylbutazone-13C12: Comparative Evidence for Analytical Internal Standard Selection and Procurement


Isotopic Purity Comparison: Phenylbutazone-13C12 vs. Deuterated Phenylbutazone Internal Standards

Phenylbutazone-13C12 is supplied with a certified isotopic purity of 98.8 atom% 13C as determined by mass spectrometry (MS) . This represents the proportion of carbon-13 atoms incorporated at the twelve labeled positions across the two phenyl rings. While direct comparative isotopic purity data for deuterated phenylbutazone analogs (e.g., Phenylbutazone-D9) from the same manufacturer are not uniformly available, literature indicates that deuterated internal standards may experience isotopic dilution via hydrogen-deuterium exchange at carbon centers under specific pH and temperature conditions, a phenomenon that does not affect 13C-labeled compounds [1]. The stability of the 13C label ensures that the isotopic purity of Phenylbutazone-13C12 remains constant throughout sample preparation and analysis, preserving the integrity of the internal standard response factor.

Isotopic purity Mass spectrometry Internal standard Stable isotope labeling Quality control

Chemical Purity: HPLC Purity of Phenylbutazone-13C12 Reference Standard

Phenylbutazone-13C12 is characterized by a high-performance liquid chromatography (HPLC) purity exceeding 99.0%, with an overall purity (including isotopic and chemical purity) also specified as >99.0% . This level of chemical purity is essential for use as a calibration standard and for preparing accurate spike solutions in quantitative analysis. Comparable purity specifications for unlabeled phenylbutazone reference material from the same manufacturer are also listed as >99.0% (HPLC) , indicating that the isotopic labeling process does not compromise chemical purity relative to the unlabeled reference standard. Alternative suppliers report HPLC purity of ≥98% or 95% for this compound.

HPLC purity Chemical purity Reference standard Analytical standard Quality assurance

Chromatographic Co-Elution and Matrix Effect Compensation: 13C12 vs. Deuterated Internal Standards in LC-MS/MS

Phenylbutazone-13C12 provides a mass shift of M+12 relative to the native analyte while maintaining virtually identical reversed-phase chromatographic retention behavior due to the minimal physicochemical perturbation introduced by 13C substitution . In contrast, deuterium-labeled internal standards (e.g., Phenylbutazone-D9) exhibit a measurable retention time shift in LC separations because the substitution of hydrogen with deuterium alters molecular polarity and hydrophobic interactions with the stationary phase [1]. This deuterium-induced retention time shift reduces the effectiveness of the internal standard in compensating for matrix effects, as the analyte and internal standard experience different ionization environments at the moment of elution [2]. Phenylbutazone-13C12 co-elutes with unlabeled phenylbutazone, ensuring that both compounds are subjected to identical ionization suppression or enhancement, thereby enabling more accurate quantification through isotope dilution .

Chromatographic retention Matrix effect Co-elution Isotope dilution LC-MS/MS

Method Validation Application: Use of Isotope-Labeled Internal Standards for Phenylbutazone Quantification in Equine Plasma

A validated LC-MS/MS method for the quantification of phenylbutazone and its metabolite oxyphenbutazone in equine plasma employed d9-labeled phenylbutazone as the internal standard and achieved a limit of quantification (LOQ) of 0.05 µg/mL, a limit of detection (LOD) of 0.01 µg/mL, and extraction recovery exceeding 80% for both analytes [1]. The method demonstrated intra- and interday precision with coefficients of variation below 15% and accuracy (bias%) within 80–120% across a linear calibration range of 0.05–20 µg/mL (r² > 0.995) [1]. Notably, the study confirmed that hemolysis of red blood cells decreased analyte signal intensity but did not affect quantification accuracy precisely because an isotope-labeled internal standard was employed to compensate for matrix-induced ionization effects [1]. While this published method used a deuterated (d9) internal standard, the analytical principles directly apply to Phenylbutazone-13C12, which offers the additional advantage of co-elution without deuterium-induced retention time shifts [2]. The method was successfully applied to post-competition plasma samples from racehorses, demonstrating its utility in equine doping control and veterinary residue monitoring [1].

Method validation Veterinary drug residue Equine plasma Regulatory compliance Doping control

Regulatory-Grade Documentation and Shelf-Life Stability: Traceability for ISO/IEC 17025 Accredited Laboratories

Phenylbutazone-13C12 is supplied with comprehensive batch-specific analytical documentation, including a Certificate of Analysis (CoA) that specifies HPLC purity (>99.0%), isotopic purity (98.8 atom% 13C), and expiry date . The product is distributed under the VETRANAL® trademark (Merck/Sigma-Aldrich) as an analytical standard with documented mass shift (M+12) and suitability for both GC and HPLC techniques . Shelf life is specified as 24 months when stored under refrigeration at 2–8°C . In comparison, unlabeled phenylbutazone reference material from the same manufacturer carries identical shelf-life specifications (24 months, 2–8°C) and HPLC purity (>99.0%) , indicating that 13C labeling does not adversely affect long-term chemical stability under recommended storage conditions. The availability of batch-specific CoAs with traceable analytical data supports compliance with ISO/IEC 17025 and Good Laboratory Practice (GLP) requirements for accredited testing and calibration laboratories .

Certificate of Analysis Traceability ISO/IEC 17025 Stability Regulatory compliance

Recommended Research and Industrial Applications for Phenylbutazone-13C12 Based on Documented Performance


Isotope Dilution LC-MS/MS Quantification of Phenylbutazone in Equine and Veterinary Biological Matrices

Phenylbutazone-13C12 is optimally deployed as an internal standard for the quantification of phenylbutazone and its metabolites (e.g., oxyphenbutazone) in equine plasma, serum, and urine using LC-MS/MS with selected reaction monitoring in negative electrospray ionization mode. The compound's M+12 mass shift and co-elution with native analyte enable accurate compensation for matrix effects, including those introduced by hemolysis, which has been demonstrated not to affect quantification accuracy when an isotope-labeled internal standard is employed [1]. Validated methods using this approach have achieved limits of quantification of 0.05 µg/mL and limits of detection of 0.01 µg/mL, with linearity maintained across 0.05–20 µg/mL (r² > 0.995) [1]. This application is directly relevant to equine doping control laboratories, veterinary pharmacology research, and food safety monitoring for phenylbutazone residues in animal-derived products.

Regulated Bioanalytical Method Validation Supporting Pharmacokinetic and Metabolism Studies

Phenylbutazone-13C12 is appropriate for use in regulated bioanalytical method validation conducted in accordance with FDA, EMA, or ICH M10 guidelines for the quantification of phenylbutazone in pharmacokinetic, toxicokinetic, and drug metabolism studies. The compound's certified HPLC purity (>99.0%) and isotopic purity (98.8 atom% 13C) provide the analytical rigor required for preparing calibration standards and quality control samples . The 13C label eliminates the retention time shift issues associated with deuterated internal standards, ensuring that the internal standard co-elutes precisely with the analyte and thereby provides optimal correction for matrix-induced ionization suppression or enhancement [2]. This application supports studies evaluating phenylbutazone disposition, metabolite profiling, and drug-drug interactions in preclinical models and clinical research.

Multi-Residue NSAID Screening Methods for Food Safety and Environmental Monitoring

Phenylbutazone-13C12 can be incorporated into multi-residue LC-MS/MS methods for the simultaneous quantification of multiple non-steroidal anti-inflammatory drugs (NSAIDs) in complex matrices including milk, tissue, wastewater, and soil. As a fully 13C-labeled isotopologue, the compound provides a consistent and reliable internal standard response factor that is independent of matrix composition, enabling accurate quantification even in the presence of co-eluting interferences [2]. The product's availability with full Certificate of Analysis documentation and a defined 24-month shelf life at 2–8°C supports long-term method continuity and inter-laboratory comparability, which are essential for surveillance programs and regulatory compliance testing under frameworks such as the EU Reference Laboratories for Residues of Veterinary Medicinal Products.

Method Development and System Suitability Testing in ISO/IEC 17025 Accredited Analytical Laboratories

Phenylbutazone-13C12 is suitable for use as a system suitability standard and calibration verification material in ISO/IEC 17025 accredited laboratories performing phenylbutazone analysis. The product's batch-specific Certificate of Analysis, which documents HPLC purity (>99.0%), isotopic purity (98.8 atom% 13C), and expiry date , provides the traceability required for demonstrating method performance during audits and proficiency testing. The compound's documented suitability for both GC-MS and HPLC techniques [1] enables cross-platform method transfer and instrument qualification. Additionally, the 24-month shelf life with refrigerated storage facilitates inventory planning and reduces procurement frequency for routine quality control operations.

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